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Compound of Interest

1-Benzyl 3-methyl piperazine-1,3-
Compound Name:
dicarboxylate

Cat. No.: B144321

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two principal
regioisomers of benzyl methyl piperazine dicarboxylate: 1-benzyl 4-methyl piperazine-1,4-
dicarboxylate (Regioisomer A) and 1-benzyl 2-methyl piperazine-1,2-dicarboxylate
(Regioisomer B). The distinct substitution patterns on the piperazine ring give rise to unique
spectral fingerprints, which are crucial for unambiguous identification in synthetic chemistry and
drug development workflows.

The data presented herein is compiled from available literature and spectral databases. While
comprehensive data for Regioisomer A is well-documented, the full experimental dataset for
Regioisomer B is less prevalent in peer-reviewed literature. The provided data for Regioisomer
B is a representative compilation based on commercially available information and established
principles of spectroscopic interpretation for similar molecular structures.

Structural Comparison of Regioisomers

The fundamental difference between the two regioisomers lies in the placement of the benzyl
and methyl carboxylate groups on the piperazine core. In Regioisomer A, the substituents are
on opposite nitrogen atoms (positions 1 and 4), leading to a symmetrical substitution pattern
relative to the piperazine ring's center. In contrast, Regioisomer B has both substituents on the
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same nitrogen atom and an adjacent carbon (positions 1 and 2), resulting in an asymmetrical
structure.

Structural Comparison of Regioisomers

Regioisomer B
1-benzyl 2-methyl piperazine-1,2-dicarboxylate

Regioisomer A
1-benzyl 4-methyl piperazine-1,4-dicarboxylate

Click to download full resolution via product page

Caption: Chemical structures of the two regioisomers of benzyl methyl piperazine
dicarboxylate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two regioisomers.

Table 1: *H NMR Data (ppm)
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N Regioisomer A (in d6- Regioisome-r B (in CDCls,
acetone) representative)

Aromatic (5H) 7.24—7.45 (m) ~7.30-7.40 (m)

Benzyl CHz (2H) 3.54 (s) ~5.15 (s)

Methoxy CHs (3H) 3.64 (s) ~3.70 (s)

Piperazine CHz (4H) 3.43-3.46 (m) ~3.00-4.20 (m)

Piperazine CH2 (4H) 2.38-2.42 (m)

Piperazine CH (1H) ~4.50 (m)

Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar

N-Cbz protected amino acid methyl esters.

Table 2: **C NMR Data (ppm)

I Regioisomer A (in d6- Regioisome-r B (in CDCls,
acetone) representative)

Carbonyl (C=0) 157.72 ~172.0

Carbonyl (C=0) ~155.0

Aromatic C (Quaternary) 138.48 ~136.0

Aromatic CH 126.97, 128.10, 130.77 ~128.0-129.0

Benzyl CH2 62.87 ~67.0

Methoxy CHs 53.00 ~52.5

Piperazine CH:z 46.45 ~40.0-50.0

Piperazine CH:z 44.06

Piperazine CH ~55.0

Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar

N-Cbz protected amino acid methyl esters.
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Table 3: IR and Mass Spectrometry Data

Spectroscopic Method Regioisomer A Regioisomer B (Predicted)

C=0 stretch (ester): ~1735-
C=0 stretch: ~1700-1740C-N 1750C=0 stretch (carbamate):
IR (cm™1) stretch: ~1100-1300Aromatic ~1690-1710C-N stretch:
C-H stretch: ~3000-3100 ~1100-1300Aromatic C-H
stretch: ~3000-3100

M+: 278.13 (Calculated for M+: 278.13 (Calculated for

Mass Spec (m/z)
C14H18N204) C14H18N204)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of the benzyl methyl piperazine dicarboxylate regioisomers.

Synthesis of 1-benzyl 4-methyl piperazine-1,4-
dicarboxylate (Regioisomer A)

A common synthetic route involves the reaction of piperazine with one equivalent of benzyl
chloroformate to form 1-(benzyloxycarbonyl)piperazine. This intermediate is then reacted with
methyl chloroformate in the presence of a base to yield the final product.

» Step 1: Monobenzylation of Piperazine: Piperazine is dissolved in a suitable solvent (e.g.,
dichloromethane) and cooled in an ice bath. One equivalent of benzyl chloroformate is
added dropwise, and the reaction is stirred for several hours. The reaction mixture is then
washed with water and brine, and the organic layer is dried and concentrated to give 1-
(benzyloxycarbonyl)piperazine.

o Step 2: Methyl Carboxylation: The 1-(benzyloxycarbonyl)piperazine is dissolved in a solvent
such as dichloromethane, and a base (e.g., triethylamine) is added. Methyl chloroformate is
then added dropwise, and the reaction is stirred at room temperature overnight. The product
is isolated by washing the reaction mixture with water and saturated sodium bicarbonate
solution, followed by drying and evaporation of the solvent. Purification is typically achieved
by column chromatography.
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Synthesis of 1-benzyl 2-methyl piperazine-1,2-
dicarboxylate (Regioisomer B)

The synthesis of this regioisomer often starts from piperazine-2-carboxylic acid.

Step 1: N-protection of Piperazine-2-carboxylic acid: Piperazine-2-carboxylic acid is reacted
with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in a mixed
solvent system (e.g., water/dioxane) to afford 1-(benzyloxycarbonyl)piperazine-2-carboxylic
acid.

Step 2: Esterification: The resulting carboxylic acid is then esterified using methanol in the
presence of an acid catalyst (e.qg., thionyl chloride or a strong acid) to yield 1-benzyl 2-methyl
piperazine-1,2-dicarboxylate. The product is typically isolated by neutralization, extraction,
and purification by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on a 300 or 500
MHz spectrometer using deuterated chloroform (CDCIs) or deuterated acetone (d6-acetone)
as the solvent. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared
(FTIR) spectrometer. Samples are typically analyzed as a thin film on a salt plate or as a KBr
pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI)
mass spectrometer to determine the molecular weight of the compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the

regioisomers.
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of piperazine
dicarboxylate regioisomers.

¢ To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
Benzyl Methyl Piperazine Dicarboxylate Regioisomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b144321#spectroscopic-data-
comparison-of-regioisomers-of-benzyl-methyl-piperazine-dicarboxylate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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